Product packaging for Adenosine, N,N-dimethyl-2'-O-methyl-(Cat. No.:CAS No. 30891-53-3)

Adenosine, N,N-dimethyl-2'-O-methyl-

Cat. No.: B3051085
CAS No.: 30891-53-3
M. Wt: 309.32 g/mol
InChI Key: IPRQAJTUSRLECG-QYVSTXNMSA-N
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Description

Classification and Biological Relevance of Key Adenosine (B11128) Modifications

Adenosine, a fundamental component of RNA, is subject to a variety of chemical modifications. These can be broadly categorized based on the position and type of chemical group added to the adenosine molecule.

N-Methyladenosine Modifications: N6-methyladenosine (m6A), N1-methyladenosine (m1A), and N6,N6-dimethyladenosine (m62A)

N6-methyladenosine (m6A): As the most abundant internal modification in eukaryotic messenger RNA (mRNA), m6A is a key regulator of gene expression. wikipedia.orgnih.gov It is involved in nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation. nih.govnih.gov The m6A modification is installed by a methyltransferase complex and can be reversed by demethylases, highlighting its dynamic nature. nih.gov Dysregulation of m6A has been linked to various diseases, including cancer and metabolic disorders. wikipedia.orgcancerbiomed.org

N1-methyladenosine (m1A): This modification involves the methylation of the N1 position of adenosine. Unlike m6A, m1A introduces a positive charge and disrupts Watson-Crick base pairing, which can significantly alter RNA structure. nih.gov It is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and mRNA. oup.com In mRNA, m1A is often located in the 5' untranslated region (UTR) and can influence translation initiation. cd-genomics.comcd-genomics.com

N6,N6-dimethyladenosine (m62A): This modification features two methyl groups at the N6 position of adenosine. It is found in both tRNA and rRNA. caymanchem.com In the 16S rRNA of E. coli, the dimethylation of two adjacent adenosines (m62A) is important for the initiation of protein synthesis. caymanchem.com

O-Methyladenosine Modifications: 2'-O-methyladenosine (Am)

2'-O-methylation involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar. broadpharm.com 2'-O-methyladenosine (Am) is a common modification found at the 5' cap of eukaryotic mRNAs, immediately adjacent to the 7-methylguanosine (B147621) (m7G) cap. frontiersin.org This modification contributes to the stability of the mRNA by protecting it from exonucleolytic degradation. acs.org

N,N-Dimethyl-2'-O-methyladenosine (m6Am) as a Distinct Epitranscriptomic Mark

N,N-Dimethyl-2'-O-methyladenosine (m6Am) is a unique modification that combines features of both N-methylation and O-methylation. It is characterized by the methylation of the N6 position of an adenosine that is already 2'-O-methylated (Am). nih.gov This modification is predominantly found at the 5' cap of mRNAs and some small nuclear RNAs (snRNAs), specifically at the first transcribed nucleotide. nih.govoup.com

The presence of m6Am at the 5' cap has significant implications for mRNA fate. It has been shown to enhance mRNA stability by increasing resistance to the decapping enzyme DCP2. nih.gov The regulation of m6Am levels is dynamic, with specific "writer" and "eraser" enzymes controlling its deposition and removal. Phosphorylated CTD interacting factor 1 (PCIF1) is the primary methyltransferase responsible for adding the N6-methyl group to Am to form m6Am, while the fat mass and obesity-associated protein (FTO) can act as a demethylase to remove it. nih.govoup.com The functional consequences of m6Am on translation are still being actively investigated, with some studies suggesting a role in promoting translation efficiency while others indicate a negative impact. frontiersin.orgmdpi.com

Historical Development of Research on Adenosine Derivatives

The journey to understanding modified nucleosides began decades ago. N6-methyladenosine (m6A) was first identified in the 1970s, though its widespread functional significance in mRNA was not fully appreciated until the development of high-throughput sequencing techniques in the early 2010s. wikipedia.orguchicago.edu This technological leap allowed for transcriptome-wide mapping of m6A, revealing its prevalence and key regulatory roles. nih.gov

The discovery of the first RNA demethylase in 2011 by Chuan He's group was a landmark moment, demonstrating that RNA methylation is a reversible and dynamic process, much like the well-studied modifications of DNA and histones. uchicago.edu This opened the door to the concept of the "epitranscriptome" and spurred research into the enzymes that write, read, and erase these marks. uchicago.edu

Similarly, the enzyme responsible for creating the m6Am modification at the 5' cap of mRNAs was identified in fractionated HeLa extracts in the early 1970s. mdpi.com However, a deeper understanding of its biological functions and the specific enzymes involved, such as PCIF1 and FTO, has only emerged in more recent years with advancements in molecular biology and sequencing technologies. oup.commdpi.com The ongoing research into m6Am and other adenosine derivatives continues to unveil new layers of complexity in the regulation of gene expression.

Compound Information

Compound NameAbbreviation
N,N-Dimethyl-2'-O-methyladenosinem6Am
N6-methyladenosinem6A
N1-methyladenosinem1A
N6,N6-dimethyladenosinem62A
2'-O-methyladenosineAm
S-adenosyl-L-methionineSAM
7-methylguanosinem7G
N6-hydroxymethyladenosinehm6A
N6-formyladenosinef6A

Regulators of Adenosine Modifications

RegulatorFunctionAssociated Modification(s)
METTL3/METTL14Writer (Methyltransferase)m6A
FTOEraser (Demethylase)m6A, m6Am
ALKBH5Eraser (Demethylase)m6A
YTHDF1, YTHDF2, YTHDF3Readerm6A
YTHDC1Readerm6A
PCIF1Writer (Methyltransferase)m6Am
TRMT6/61AWriter (Methyltransferase)m1A
ALKBH1, ALKBH3Eraser (Demethylase)m1A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5O4 B3051085 Adenosine, N,N-dimethyl-2'-O-methyl- CAS No. 30891-53-3

Properties

CAS No.

30891-53-3

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1

InChI Key

IPRQAJTUSRLECG-QYVSTXNMSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Molecular and Cellular Mechanisms Governed by N,n Dimethyl 2 O Methyladenosine

Biochemical Activity as a Purine (B94841) Nucleoside Analog

While direct studies on N,N-dimethyl-2'-O-methyladenosine are limited in the context of DNA synthesis and vascular injury, research on the closely related compound 2'-O-methyladenosine provides significant insights into the potential biochemical activities of such modified purine nucleoside analogs.

Modified nucleosides can act as antimetabolites, interfering with the synthesis of nucleic acids and inducing programmed cell death, or apoptosis, in rapidly dividing cells. This activity is a cornerstone of many cancer therapies. Studies involving 2'-O-methyladenosine have demonstrated its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the incorporation of the analog into growing DNA or RNA chains, leading to chain termination and cell cycle arrest. The presence of the 2'-O-methyl group can sterically hinder the formation of phosphodiester bonds, thereby halting the replication and transcription processes essential for cell survival.

The induction of apoptosis is a key outcome of halting DNA synthesis. Cells with irreparable DNA damage often trigger intrinsic apoptotic pathways. This involves a cascade of events, including the activation of caspase enzymes, which are proteases that dismantle the cell in a controlled manner. The cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), by caspases is a hallmark of apoptosis. Experimental models have shown that treatment with nucleoside analogs leads to increased markers of apoptosis, such as caspase-3 cleavage and DNA fragmentation.

Table 1: Effects of 2'-O-methyladenosine on Cancer Cell Lines


Experimental ModelObserved EffectMechanism Highlight
Human Myeloid Leukemia (MOLM13) CellsReduced cell proliferation and induction of apoptosis.Associated with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2.[ d-nb.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHT6jQBwQZUCAvG1gFQ6Tab5o2WnD3XRtsiw8EjguCGZuoG6eGEBi-cv7WTi9e7kPNiBCWWWKuYzlLOk2fqDlhQVW24aI2Qk816vNKTCRQe7IXkMlStN-hL5bQ%3D)]
Human Colon Cancer (HCT116) CellsInduction of apoptosis following treatment.Involves DNA repair pathways and can be dependent on the functionality of mismatch repair proteins like MLH1.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsxc3cJH6_JHTfl9iJl6OlHHAx26jtOt89OZBxj0ED4YgpQofdUa20A1DiWfHcttIqAWPYEiK4KOeunoAkTHVAaNW2vwXSN8p3H49J2LGXv63tJVoyjyOoM9Ybq8q_StruKhg29LVykyutGcU%3D)]
Chinese Hamster Ovary (CHO-9) CellsDelayed apoptosis after multiple cell cycles.Apoptotic markers like caspase-3 and PARP cleavage were observed after the second G2/M phase post-treatment.[ mit.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-LsACEULSVXXFAU6f3vOESm5m-fZ85cPruw1p9X3TdaPYAuCplNIU3-rqeVjfeyu8-s7RZ8XdBUs5gn_5OVUAUTlTHYhzWJ9Ov1PXc6dbGgz2qY3ClBVh_Vf9ISkhikyHWu8XJP8izJTqJ2uDNyYq7-gjajTAquJ53gS8xj6_HPBjgtSU1gPt15RIKLrQYAokpQ4a95vEbvgPgam1Fi3HbXjfR_EyJA%3D%3D)]

Chronic inflammation and injury to the vascular endothelium are critical events in the pathogenesis of atherosclerosis and other cardiovascular diseases. Experimental models of vascular injury, such as those induced by mechanical or chemical means in rodents, are used to study the cellular and molecular events that lead to neointimal formation—a thickening of the inner layer of a blood vessel and a key feature of atherosclerosis.

Research has shown that 2'-O-methyladenosine can attenuate the inflammatory response in vascular cells. In models of vascular injury, this compound has been observed to reduce the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key contributors to neointimal formation. The anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of numerous genes involved in inflammation, including adhesion molecules and cytokines. These adhesion molecules are crucial for the recruitment of leukocytes to the site of injury, a critical step in the inflammatory cascade. By reducing the expression of these molecules, 2'-O-methyladenosine can limit the inflammatory response and subsequent tissue damage.

Furthermore, the dysregulation of N6-methyladenosine (m6A) modifications, a related adenosine (B11128) modification, has been implicated in vascular inflammation and cellular senescence, both of which are hallmarks of vascular aging. The enzymes that regulate these modifications, known as "writers," "erasers," and "readers," play critical roles in the DNA damage response and the regulation of inflammatory pathways in endothelial cells and VSMCs. aginganddisease.orgnih.gov For instance, the m6A methyltransferase METTL3 has been shown to mediate atherogenic inflammatory cascades in vascular endothelium. pnas.orgresearchgate.net

Table 2: Anti-inflammatory and Vascular Protective Effects of Adenosine Analogs


Experimental ModelCompound/TargetObserved EffectPotential Mechanism
TNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs)METTL14 (m6A "writer")Knockdown of METTL14 decreased TNF-α-induced FOXO1 expression and endothelial inflammation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKbHyycm8qRXNNc23C00Af8KROSNQ54-6FH6RVcl0Hd4Ae6yhT7SndberGVtKb4bxa2OS2ewxVXfUzO1KZ1HpBd89btSg0myICumUTVaBOgXr6rikDwDWjrMfBXqEoZJbv3g9eYPsPUCb7FSU%3D)]Reduced m6A modification of FOXO1 mRNA, leading to decreased VCAM-1 and ICAM-1 transcription.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKbHyycm8qRXNNc23C00Af8KROSNQ54-6FH6RVcl0Hd4Ae6yhT7SndberGVtKb4bxa2OS2ewxVXfUzO1KZ1HpBd89btSg0myICumUTVaBOgXr6rikDwDWjrMfBXqEoZJbv3g9eYPsPUCb7FSU%3D)]
Angiotensin II-induced Vascular Smooth Muscle Cells (VSMCs)METTL3-METTL14 complexIncreased necroptosis and inflammation.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzTgRD2mW-ZXriU_uTmxCqomdCZDksa2Pdy2e0P1e3GSQRqZUyMzgKZ7UeDndCs35uVKt-zzZ0gSjhpZqui2M66ASkFIpPYsLQk3PBw22HaTFm7c_QxB-IkZ3I7UzwUPwcqpL5hG4NbZJQdLZmY2AfaP6d-EQ-foU9ltCRW4WA-qIczToaJdZQro0t6KchPbVVKFoDYRw4cwQCUUkUgW6Xc4ikYhCEHaGS4TNPKVpqlRaAV6HtjtZsF4dBD0RFwKOvet41cbnywmfAwDEinjIa6Khg92ot2MqtItdBzS2B9vzysLiL_DXGEdHr8fXpBItX1L9IFqNrqU6sEZK8YfvDssIDvHmRyV7wKGcz31eoogFjBv8vxxiAbiUcAXgw5ou4nlW4Kd8FBUJonurNTwkoo7yKPP5wUg%3D%3D)]Promoted m6A modification of receptor-interacting protein 3 (RIP3) mRNA.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzTgRD2mW-ZXriU_uTmxCqomdCZDksa2Pdy2e0P1e3GSQRqZUyMzgKZ7UeDndCs35uVKt-zzZ0gSjhpZqui2M66ASkFIpPYsLQk3PBw22HaTFm7c_QxB-IkZ3I7UzwUPwcqpL5hG4NbZJQdLZmY2AfaP6d-EQ-foU9ltCRW4WA-qIczToaJdZQro0t6KchPbVVKFoDYRw4cwQCUUkUgW6Xc4ikYhCEHaGS4TNPKVpqlRaAV6HtjtZsF4dBD0RFwKOvet41cbnywmfAwDEinjIa6Khg92ot2MqtItdBzS2B9vzysLiL_DXGEdHr8fXpBItX1L9IFqNrqU6sEZK8YfvDssIDvHmRyV7wKGcz31eoogFjBv8vxxiAbiUcAXgw5ou4nlW4Kd8FBUJonurNTwkoo7yKPP5wUg%3D%3D)]
Partial Ligation-induced Atherosclerosis in ApoE-/- MiceMETTL3 (m6A "writer")Knockdown of Mettl3 inhibited atherosclerotic lesion formation.[ pnas.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIhrHNRbU8eDAu8-nUjj8KWvbZCMjD4R3VHlQg4P670bGNOj1pUgGSqHaSstYGUp7JVeNwLwhb_K7cMnFI11nlyBoM7RNJGwkDL1qeOmi7f3uOFR3ldql2vSpDonbZ6ffBvluihIJMi4VTlg%3D%3D)]Reversed the up-regulation of NLRP1 and down-regulation of the anti-inflammatory KLF4.[ pnas.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIhrHNRbU8eDAu8-nUjj8KWvbZCMjD4R3VHlQg4P670bGNOj1pUgGSqHaSstYGUp7JVeNwLwhb_K7cMnFI11nlyBoM7RNJGwkDL1qeOmi7f3uOFR3ldql2vSpDonbZ6ffBvluihIJMi4VTlg%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIA8coZcGzmF99fUy6w1ysleN6XDVqBuB5kOknjDvt_pZJMjzlAxaWtLhs9wNiSp3oG4hGETWHTGomHpgJNAKSFc5TVBaFsu2xB7J-Wv4SKaKnuRjEW0CfWOIKgpb1icai59su-UnqC6QLXuy_qnIHTbvBZaBCK1gS7stA1tBdyVdaVIQyi4bYqE9pZOght8zr7yBG66i56a3ELKkuW3UxxPA9MSdWVBZo6NtumKtpq8prvhnbUZJlAGJ01gEva254cAcX-Uhk-j-paulmpmX-76U2TMOPbVCVt-qfYlm3sLDsLXNkZEgaNX6I-A%3D%3D)]

Regulation of RNA Biology by N,N-Dimethyl-2'-O-methyladenosine (m6Am) and other Adenosine Methylations

N6,2'-O-dimethyladenosine (m6Am) is a modified nucleoside found at the 5' end of messenger RNA (mRNA) and within small nuclear RNAs (snRNAs). nih.govnih.govnih.gov This modification, which consists of a methyl group on the N6 position of adenine (B156593) and another on the 2'-hydroxyl group of the ribose, plays a significant role in various aspects of RNA metabolism. nih.govnih.gov

The 5' cap is a critical structure for mRNA stability and translation initiation. The m6Am modification is located adjacent to the 7-methylguanosine (B147621) (m7G) cap. nih.govnih.gov This strategic position allows it to influence the interaction of the mRNA with the translation machinery. The enzyme responsible for adding the N6-methyl group to the cap-adjacent adenosine is PCIF1 (Phosphorylated CTD Interacting Factor 1). oup.com

The role of m6Am in protein production has been a subject of debate, with some studies suggesting it enhances translation and others indicating a repressive role. oup.commdpi.com This discrepancy may arise from differences in cell types, experimental conditions, or the specific mRNAs being studied. oup.commdpi.com For instance, some reports indicate that m6Am can promote the translation of certain mRNAs, potentially by facilitating the recruitment of translation initiation factors. mdpi.com Conversely, other studies have shown that m6Am can repress translation. mdpi.com Comprehensive proteomic analyses have suggested that cap m6Am modification can enhance the protein expression of modified mRNAs. nih.gov The presence of m6Am may also influence cap-dependent translation in a cell-specific manner. oup.com

The m6Am modification has been shown to protect mRNA from decapping and subsequent degradation. nih.gov Specifically, m6Am-initiated transcripts are more resistant to the mRNA-decapping enzyme DCP2, which leads to increased mRNA stability. nih.govcornell.edu The demethylase FTO (fat mass and obesity-associated protein) can remove the N6-methyl group from m6Am, converting it back to 2'-O-methyladenosine (Am), thereby reducing the stability of the mRNA. nih.govcornell.edu This indicates that the methylation status of m6Am is a dynamic and reversible process that regulates mRNA fate. nih.gov

In addition to its role at the mRNA cap, m6Am is also found as an internal modification within U2 snRNA, a key component of the spliceosome. nih.gov The methylation of U2 snRNA at a specific adenosine residue is catalyzed by the enzyme METTL4. oup.comnih.govbiorxiv.org The absence of this m6Am modification in U2 snRNA leads to altered splicing of a subset of pre-mRNAs, often resulting in increased exon inclusion. oup.comnih.gov This suggests that internal m6Am in snRNAs plays a crucial role in regulating pre-mRNA splicing. oup.comoup.com Regarding translation efficiency, studies have shown that mRNAs starting with m6Am may have increased translation efficiency compared to those starting with other nucleotides. nih.govresearchgate.net

RNA modifications can alter the local structure of RNA, thereby influencing its interaction with RNA-binding proteins (RBPs). life-science-alliance.org The N6-methylation of adenosine can disrupt Watson-Crick base pairing, potentially opening up RNA structures to allow for protein binding. life-science-alliance.org While the direct impact of m6Am on RBP binding is still being elucidated, the related m6A modification is known to be recognized by a family of "reader" proteins containing a YTH domain. life-science-alliance.orgnih.gov These readers mediate the downstream effects of m6A on RNA metabolism.

The presence of m6Am near the 5' cap may influence the binding of cap-binding proteins, such as the eIF4E component of the eIF4F complex, which is crucial for initiating cap-dependent translation. oup.com Modifications in this region could either enhance or hinder the recruitment of the translation machinery. Furthermore, m6A modifications have been found in ribosomal RNA (rRNA), where they can affect ribosome structure and function. While m6Am has been identified in mRNA and snRNA, its presence and role in the ribosome itself are less clear. nih.govresearchgate.net However, given the intricate network of RNA-protein interactions that govern translation, it is plausible that m6Am could modulate ribosome assembly or function indirectly through its effects on mRNA or other non-coding RNAs.

Table 3: Regulators and Functions of N6,2'-O-dimethyladenosine (m6Am)


Regulator/FactorTypeLocation of m6AmFunction
PCIF1"Writer" (Methyltransferase)mRNA 5' CapAdds the N6-methyl group to the cap-adjacent adenosine.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlomFDrP106W2WySSb6g1Y039S7aAJbxdHtRHvY2r4AyqYoU5UEXyBWu985GsYJVZQHyq8u5nogYo1eBwVJXSTH5ALbNCh--xDyZFuWOCqNHY-FkRQTv0ZsR1SjduiiOFHVVkipavjvGLErL8hB_xg39d6oec%3D)]
FTO"Eraser" (Demethylase)mRNA 5' CapRemoves the N6-methyl group, reducing mRNA stability.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6Q5GFVHatwv91xj9kBd1XwjSptJgfMqI7rXh9gLydifWcj2O6KrWNEbC_FyOZYIM-dfXvz-xRXDAKldwoOj_D3jmgW_MJ2oXKlVcAcG0oDXRCrIRU3fsAkcNl6qpdBUd0tzuiLjrDbjAgiAQ%3D)][ cornell.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHy-4pfCt9DcI-5hqOA6d7JSTPO_GaqnU1nYTdyzMshUklgeb2d4NUVb66mW0IXyA23NtevspS8e4KZnz976hgWOyHrjpxOrhaEjN3L0PjzCQ_kW6UjZ6gR5x5jKFyQP6g9I4mSigdymBjN6HBkQ1M%3D)]
METTL4"Writer" (Methyltransferase)Internal (U2 snRNA)Catalyzes internal m6Am formation to regulate pre-mRNA splicing.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFJOXjsB28Klo2E7IalQqE74i5aDAdzp1wEDHbdQg-BWaoljFfHF6Wt7qV_0s8utIb_CmRs47BOYBwLXP6j4i9fEKvJP-l0At3K-qDOcc2UaZI-9fEaGHJbMvw-E4aWwUcGBcYFJIaciCVBiToeR6PbqY%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7nDBYnG1Nfo_z4JKyLTKg4KdWQ6qyvCj9Eji7zjova58YtLXWzEkXYkH_I5K6aWlJi_Q8uWhES17MO7mdOBXrdkE3OyiAo6oEnbu-X2WR-H_kDTNxpP-U0vu0GS42k5nOTAt8)][ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHbg7niWBCmlfmyN4tANd68kmFnFbPfrEMjKbQZ9Y7etEf0QnYAaN2mmjOqZJ1FpptKLREPX3lb5GO1bDSz8rn4gTWIaJdCClsXwmBtcuo5lczlrHnPfS9fUS-QrPYJPhoXTeUDOYXpSidUl1_LnL_4yaLEcwZwPJLnvwtMXGC5Q%3D%3D)]
DCP2Decapping EnzymemRNA 5' Capm6Am confers resistance to DCP2-mediated decapping, increasing mRNA stability.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6Q5GFVHatwv91xj9kBd1XwjSptJgfMqI7rXh9gLydifWcj2O6KrWNEbC_FyOZYIM-dfXvz-xRXDAKldwoOj_D3jmgW_MJ2oXKlVcAcG0oDXRCrIRU3fsAkcNl6qpdBUd0tzuiLjrDbjAgiAQ%3D)][ cornell.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHy-4pfCt9DcI-5hqOA6d7JSTPO_GaqnU1nYTdyzMshUklgeb2d4NUVb66mW0IXyA23NtevspS8e4KZnz976hgWOyHrjpxOrhaEjN3L0PjzCQ_kW6UjZ6gR5x5jKFyQP6g9I4mSigdymBjN6HBkQ1M%3D)]
eIF4F complexTranslation Initiation FactormRNA 5' CapBinding may be influenced by the presence of m6Am, affecting protein production.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqogS02gfx2UjwpHmxQWhUSgYOKWFKQr_1l1UkgBK1Tvj-ytZOsGQDhx2QJsqnx2fAWJP7W9vSeQghOJgLhw4k8OEKnZL1R-DX8Ib3pZjQgR7dBDyN1wAiYsxhcbS-YhywnaifJtMxHb-zxPfhTx8aw723lnDDUIfmvmyIn8KhACBSmw%3D%3D)]

Dynamic Regulation in Response to Cellular Stimuli and Stress

The modification of messenger RNA (mRNA) by N,N-dimethyl-2'-O-methyladenosine (m6Am) is a dynamic process, intricately regulated in response to a variety of cellular stimuli and stress conditions. This epitranscriptomic mark is not static; its levels can be altered by environmental cues, thereby influencing gene expression to facilitate cellular adaptation.

Research has demonstrated that exposure to stress and glucocorticoids can lead to region- and time-specific changes in the m6A/m landscape within the adult brain. nih.gov This suggests a role for m6Am in the molecular response to stress, potentially contributing to the pathophysiology of stress-related psychiatric disorders. nih.gov In studies involving mice, social stress induced by hierarchy positioning has been linked to changes in mRNA N6-methyladenosine (m6A) modification, which is closely related to m6Am. frontiersin.orgnih.gov These changes were associated with corticosterone levels, indicating a link between the endocrine stress response and RNA methylation. frontiersin.orgnih.gov

Metabolic stress, in particular, has been shown to be a significant regulator of m6Am levels. In a mouse model of obesity induced by a high-fat diet, a dynamic regulation of m6Am was observed in the liver. nih.gov This study highlighted that genes marked with m6Am are highly enriched in metabolic processes. nih.gov Furthermore, conditions of metabolic stress can influence the expression and activity of the enzymes that add or remove the m6Am modification, thereby altering the epitranscriptomic landscape to modulate gene expression programs involved in metabolism.

The cellular response to DNA damage also appears to involve m6A modifications, suggesting a potential role for m6Am as well. frontiersin.org Additionally, the heat shock response is another cellular stress pathway where m6A methylation has been implicated, pointing towards a broad role for adenosine modifications in maintaining cellular homeostasis under adverse conditions. frontiersin.org

Table 1: Dynamic Regulation of N,N-dimethyl-2'-O-methyladenosine in Response to Cellular Stimuli

Cellular Stimulus/Stress Organism/Model Key Findings Reference
Stress and Glucocorticoids Mouse Brain Region- and time-specific alterations in m6A/m levels. nih.gov
Social Hierarchy Stress Mice Changes in mRNA m6A modification associated with corticosterone levels. frontiersin.orgnih.gov
Metabolic Stress (Obesity) Mouse Liver Dynamic regulation of m6Am, with enrichment on genes involved in metabolic processes. nih.gov
DNA Damage General Implication of m6A modification in the DNA damage response. frontiersin.org
Heat Shock General Involvement of m6A methylation in the heat shock response. frontiersin.org

Enzymatic Regulation of Adenosine Methylation and Demethylation

The level of N,N-dimethyl-2'-O-methyladenosine within RNA is meticulously controlled by a series of enzymes that act as "writers," "erasers," and "readers" of this modification. These enzymatic activities ensure the precise regulation of gene expression in response to developmental and environmental signals.

The installation of the methyl group at the N6 position of adenosine is carried out by a methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). nih.govnih.gov While METTL3 is the catalytically active subunit, METTL14 plays a crucial structural role, facilitating the recognition of the target RNA substrate. nih.gov These two proteins form a stable heterodimer that is essential for efficient m6A methylation. nih.govoup.com

Although much of the research has focused on their role in m6A deposition, their activity is also integral to the formation of m6Am, which is an N6-methyladenosine modification at a 2'-O-methylated adenosine. The initial 2'-O-methylation is performed by a cap-specific 2'-O-methyltransferase, followed by the N6-methylation by the METTL3-METTL14 complex. Studies have shown that the depletion of METTL3 leads to a significant reduction in m6A levels, which would consequently affect the levels of m6Am. nih.gov In the context of chronic stress, elevated levels of METTL14 have been observed, correlating with an increase in m6A modification. frontiersin.orgnih.gov

The methylation of adenosine is a reversible process, thanks to the action of demethylase enzymes. The two primary m6A demethylases identified in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). nih.govmdpi.come-century.us These enzymes belong to the AlkB family of Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.gov

FTO has been shown to be a major eraser of the m6Am modification. nih.gov In fact, some studies suggest that FTO has a higher catalytic preference for m6Am over m6A. researchgate.net FTO-mediated demethylation of m6Am can influence the processing of small nuclear RNAs. nih.gov ALKBH5 also functions as a demethylase, and while its primary target is m6A, it has been shown to demethylate N6,2'-O-dimethyladenosine in ribosomal RNA. nih.govresearchgate.net The distinct substrate preferences and mechanisms of FTO and ALKBH5 allow for differential regulation of RNA methylation. researchgate.net

The functional consequences of m6Am methylation are mediated by a group of proteins known as "readers," which specifically recognize and bind to the m6A mark. The YTH domain-containing family of proteins, including YTHDF1, YTHDF2, and YTHDF3, are prominent m6A readers. nih.govfrontiersin.org

YTHDF1 is a versatile reader protein that recognizes m6A-modified RNA and can promote the translation of its target transcripts. nih.gov By binding to m6A-containing mRNAs, YTHDF1 can facilitate the recruitment of translation initiation factors, thereby enhancing protein synthesis. While much of the research has focused on the interaction of YTHDF1 with internal m6A, the structural similarity of the N6-methyladenosine moiety in m6Am suggests that YTHDF1 can also recognize this cap-proximal modification. This interaction is crucial for mediating the downstream effects of m6Am on protein expression.

The epitranscriptomic landscape is complex, with various RNA modifications potentially influencing one another. There is evidence of crosstalk between m6A methylation and adenosine-to-inosine (A-to-I) editing, a process catalyzed by Adenosine Deaminases Acting on RNA (ADARs). nih.gov

The m6A modification can promote the expression of ADAR1 in response to interferon stimulation. nih.govuchicago.eduuchicago.eduplos.org This upregulation is mediated by the m6A reader protein YTHDF1, which binds to m6A-modified ADAR1 transcripts and enhances their translation. nih.govuchicago.eduuchicago.eduplos.org This, in turn, can lead to an increase in A-to-I editing. nih.gov Given that both m6A and A-to-I editing occur on adenosine residues, there is potential for a complex interplay between these two modifications in regulating RNA function. While direct evidence for crosstalk between m6Am specifically and ADARs is still emerging, the established link between m6A and ADAR activity suggests a potential avenue for co-regulation.

Modulation of Adenosine Receptor Signaling Pathways

Currently, there is limited direct scientific evidence from the provided search results detailing the specific modulation of adenosine receptor signaling pathways by the compound Adenosine, N,N-dimethyl-2'-O-methyl-. However, research into the broader family of adenosine analogues provides some context. Studies have shown that substitutions at the 2-position of the adenosine molecule can modulate the affinity and intrinsic efficacy of the compound at various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov This suggests that the 2'-O-methyl group in N,N-dimethyl-2'-O-methyladenosine could potentially influence its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that play crucial roles in a wide array of physiological processes, and their modulation can have significant therapeutic implications. mdpi.com Further research is required to elucidate the precise effects of N,N-dimethyl-2'-O-methyladenosine on these important signaling pathways.

Affinity and Potency at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Extensive database searches and a thorough review of the available scientific literature did not yield specific data on the binding affinity (Ki) or potency (EC50 or IC50) of N,N-dimethyl-2'-O-methyladenosine at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. While research on other N6-substituted and 2'-O-methylated adenosine analogs exists, direct experimental values for N,N-dimethyl-2'-O-methyladenosine are not currently published.

To illustrate the type of data required for a comprehensive understanding, the following interactive table is provided as a template for future research findings.

Receptor SubtypeBinding Affinity (Ki) (nM)Potency (EC50/IC50) (nM)Functional Effect (Agonist/Antagonist)
A1 Data Not AvailableData Not AvailableData Not Available
A2A Data Not AvailableData Not AvailableData Not Available
A2B Data Not AvailableData Not AvailableData Not Available
A3 Data Not AvailableData Not AvailableData Not Available

This table is intended to be populated as experimental data becomes available.

G Protein-Coupled Receptor (GPCR) Signal Transduction (e.g., cAMP, MAPK Pathways)

The interaction of adenosine receptor agonists or antagonists with their respective G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.

Furthermore, adenosine receptor activation can modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.

However, specific studies detailing the direct effect of N,N-dimethyl-2'-O-methyladenosine on cAMP accumulation or the activation/inhibition of specific components of the MAPK pathway (e.g., ERK, JNK, p38) are not available in the current body of scientific literature. Future research should aim to quantify these effects to elucidate the compound's signaling profile.

Equilibrative Nucleoside Transporter (ENT) Mediated Export of Modified Adenosines

Equilibrative nucleoside transporters (ENTs) are a family of membrane proteins (ENT1, ENT2, ENT3, and ENT4) that facilitate the bidirectional transport of nucleosides and nucleobases across cellular membranes. This transport is crucial for maintaining nucleoside homeostasis and for the cellular uptake and efflux of nucleoside analog drugs. The structural modifications of N,N-dimethyl-2'-O-methyladenosine may influence its recognition and transport by ENTs.

Advanced Analytical and Structural Characterization of N,n Dimethyl 2 O Methyladenosine

Quantitative and Qualitative Analysis of Modified Adenosine (B11128) Nucleosides

The analysis of modified adenosine nucleosides like m6Am requires highly sensitive and specific methodologies to distinguish between structurally similar molecules and to accurately measure their abundance, often in low concentrations.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of nucleosides prior to their detection and quantification. By utilizing a stationary phase and a mobile phase, HPLC can separate a complex mixture of nucleosides based on their physicochemical properties, such as polarity. For the analysis of modified nucleosides, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar nucleosides will elute earlier, while less polar, more modified nucleosides will have longer retention times.

The separated nucleosides can be detected by a UV detector, typically at a wavelength of 260 nm, which is the characteristic absorption maximum for purine (B94841) and pyrimidine (B1678525) rings. The retention time of a peak is used for qualitative identification by comparing it to that of a known standard, while the area under the peak is proportional to the concentration of the nucleoside, allowing for quantitative analysis.

While effective for separation, HPLC with UV detection alone may lack the specificity to distinguish between isomeric or isobaric modified nucleosides. Therefore, it is most powerfully used when coupled with mass spectrometry.

Mass spectrometry (MS) has become an indispensable tool for the analysis of modified nucleosides due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the separation and subsequent mass analysis of individual nucleosides from a complex biological matrix.

For the analysis of N,N-dimethyl-2'-O-methyladenosine, LC-MS is typically performed by first digesting the RNA sample into its constituent nucleosides using nucleases and phosphatases. escholarship.org The resulting mixture is then separated by LC before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the nucleosides without significant fragmentation.

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For N,N-dimethyl-2'-O-methyladenosine (m6Am), the protonated molecule [M+H]+ would have a specific m/z value that can be used for its identification.

For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed. In this approach, the precursor ion corresponding to m6Am is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target molecule, minimizing interferences from the sample matrix. frontiersin.org This technique has been successfully used for the sensitive and accurate determination of modified nucleosides in both DNA and RNA. springernature.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like modified nucleosides. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of an aqueous or polar solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through partitioning of the analytes between this layer and the mobile phase.

HILIC offers several advantages for the analysis of methylated adenosine modifications, including N,N-dimethyl-2'-O-methyladenosine. It provides better retention for polar nucleosides compared to reversed-phase chromatography, leading to improved separation from other components in the sample. nih.gov The high organic content of the mobile phase also enhances the efficiency of electrospray ionization, resulting in increased sensitivity in the mass spectrometer. frontiersin.org

A HILIC-MS/MS method has been developed for the targeted quantitative analysis of several methylated adenosine modifications, including m6Am, in human serum. frontiersin.orgnih.gov This method demonstrated good sensitivity and reproducibility, allowing for the accurate measurement of these modified nucleosides in clinical samples. frontiersin.org Studies have successfully applied HILIC-MS/MS to quantify methylated adenine (B156593) nucleosides in human urine, highlighting its robustness for analyzing biological fluids. nih.govacs.org

Traditional RNA sequencing methods rely on reverse transcription of RNA to cDNA, a process that erases most RNA modifications. However, the advent of third-generation sequencing technologies, such as Nanopore direct RNA sequencing and Single-Molecule Real-Time (SMRT) sequencing, has enabled the direct detection of modifications on native RNA molecules. nih.govupf.edu

Nanopore sequencing involves passing an RNA molecule through a protein nanopore. As the RNA transits through the pore, it causes characteristic disruptions in an ionic current. upf.edu These disruptions are sensitive to the identity of the nucleotides passing through, including any modifications. nih.gov By comparing the electrical signal from a native RNA molecule to that of an unmodified in vitro transcribed RNA of the same sequence, it is possible to identify the locations of modified bases. nih.gov This technology has been shown to be capable of detecting a wide range of RNA modifications, including N6-methyladenosine (m6A) and 2'-O-methylation. upf.edu

While still an evolving field, direct RNA sequencing holds great promise for the transcriptome-wide mapping of N,N-dimethyl-2'-O-methyladenosine and other modifications at single-nucleotide resolution without the need for antibodies or chemical treatments. nih.gov

Transcriptome-Wide Mapping Techniques for N6,2'-O-Dimethyladenosine (m6Am)

To understand the biological relevance of m6Am, it is crucial to identify its location across the entire transcriptome. Several specialized high-throughput sequencing techniques have been developed for this purpose.

A specific and sensitive method for the transcriptome-wide mapping of N6,2'-O-dimethyladenosine (m6Am) is m6Am-seq. repec.org This technique is based on selective in vitro demethylation and RNA immunoprecipitation. repec.org The methodology allows for the direct distinction between m6Am and N6-methyladenosine (m6A) within the 5' untranslated region (5'-UTR) of mRNAs. repec.org

The m6Am-seq protocol enables the identification of m6Am at single-base resolution. repec.orgresearchgate.net By applying this method to the human transcriptome, it has been discovered that m6Am levels can respond dynamically to external stimuli, suggesting a role in cellular stress responses. repec.orgresearchgate.net This powerful tool has provided high-confidence maps of the m6Am methylome, paving the way for further functional studies of this important epitranscriptomic mark. repec.org Another antibody-free quantitative method, CROWN-seq, has also been developed to simultaneously identify transcription-start nucleotides and quantify m6Am stoichiometry for each 5' isoform. elifesciences.orgnih.gov

Spectroscopic and Biophysical Techniques for Structural Elucidation

While chemical probing reveals accessibility and flexibility, spectroscopic techniques provide detailed atomic-level insights into the three-dimensional conformation of modified nucleosides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and conformation of nucleic acids. auremn.org.br For a modified nucleoside like N,N-dimethyl-2'-O-methyladenosine, NMR can precisely define key conformational parameters, including the sugar pucker and the orientation around the glycosidic bond.

Ribose Sugar Pucker: The conformation of the ribose ring, known as the sugar pucker, is a critical determinant of RNA structure. It typically exists in equilibrium between two major forms: C3'-endo (A-form helix) and C2'-endo (B-form helix). The presence of the 2'-O-methyl group in N,N-dimethyl-2'-O-methyladenosine sterically restricts the conformational freedom of the ribose ring, locking it into a strong C3'-endo pucker. This conformation is characteristic of A-form RNA helices and contributes to thermodynamic stability.

Glycosidic Bond Torsion: The orientation of the nucleobase relative to the sugar is defined by the glycosidic bond angle (χ). This can be either syn, where the base is positioned over the sugar ring, or anti, where it is positioned away from the ring. For standard adenosine, the anti conformation is strongly preferred to avoid steric clashes. However, the presence of two bulky methyl groups on the N6-amino position in N,N-dimethyl-2'-O-methyladenosine is expected to introduce significant steric hindrance with the sugar-phosphate backbone, potentially influencing the syn/anti equilibrium. NMR studies on the related N6-methyladenosine (m⁶A) have shown that the methyl group can alter this dynamic. nih.gov Detailed 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can determine the preferred conformation by measuring proton-proton distances. For instance, a strong NOE between the base H8 proton and the sugar H1' proton is characteristic of the syn conformation.

Table 3: NMR Parameters for Conformational Analysis of N,N-Dimethyl-2'-O-methyladenosine

Conformational FeatureKey NMR ParametersExpected State for N,N-Dimethyl-2'-O-methyladenosineStructural Implication
Ribose Pucker ³J(H1'-H2') coupling constantsSmall coupling constant (~1-2 Hz)Strong preference for C3'-endo conformation, enforced by the 2'-O-methyl group.
Glycosidic Bond Angle Nuclear Overhauser Effect (NOE) between base protons (H8/H2) and sugar protons (H1', H2')The preferred conformation (syn vs. anti) would be determined by the specific NOE patterns, influenced by the steric bulk of the N6,N6-dimethyl groups. nih.govDetermines the orientation of the modified base within a larger RNA structure, affecting potential tertiary interactions.
Methyl Group Protons Chemical shifts of the -N(CH₃)₂ and -OCH₃ protonsDistinct signals in the ¹H NMR spectrumConfirms the presence and chemical environment of the methyl modifications.

Applications of N,n Dimethyl 2 O Methyladenosine and Its Analogs in Research

Molecular Probes for Epitranscriptomic Studies

The field of epitranscriptomics, which explores the role of RNA modifications in gene regulation, has been significantly advanced by the use of N,N-dimethyl-2'-O-methyladenosine and its derivatives. mdpi.comresearchgate.net These compounds serve as powerful molecular probes to dissect the dynamic nature of RNA modifications and their profound impact on cellular function. mdpi.comresearchgate.net

N,N-dimethyl-2'-O-methyladenosine (m⁶Aₘ) is a naturally occurring modified nucleoside found at the 5' cap of messenger RNA (mRNA). nih.govacs.org Its presence and dynamic regulation are crucial for various cellular processes. nih.govnih.govnanoporetech.com The study of m⁶Aₘ and its precursor, N⁶-methyladenosine (m⁶A), provides a window into the complex world of post-transcriptional gene regulation. oup.comnih.gov

The reversibility of RNA methylation is a key aspect of its regulatory role. oup.comijbs.com Enzymes known as "writers" install these methyl marks, while "erasers" remove them, and "readers" recognize them to elicit a functional response. mdpi.comijbs.commdpi.com The fat mass and obesity-associated protein (FTO) is a prominent "eraser" that can demethylate both m⁶A and m⁶Aₘ. nih.govacs.orgsci-hub.senih.gov The ability of FTO to act on m⁶Aₘ highlights the dynamic nature of this cap modification. nih.govacs.org Studies have shown that FTO levels are elevated in obese mice, leading to a decrease in m⁶Aₘ levels in the liver. nih.gov This suggests a functional role for the dynamic regulation of m⁶Aₘ in metabolic environments. nih.gov

The m⁶A modification itself can influence the conformation of RNA, creating a "conformational marker" that affects the binding of proteins, including the demethylases FTO and ALKBH5. nih.gov This sequence-context-dependent structural alteration allows for substrate discrimination by these enzymes. nih.gov

Key Players in RNA Methylation Dynamics
ComponentFunctionExample(s)Significance
WritersInstall methyl modifications on RNAMETTL3/METTL14 complexInitiate the regulatory cascade of RNA methylation. ijbs.comnih.gov
ErasersRemove methyl modifications from RNAFTO, ALKBH5Enable the dynamic and reversible nature of RNA methylation. nih.govacs.orgsci-hub.senih.gov
ReadersRecognize and bind to methylated RNAYTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3), HNRNPsTranslate the methyl mark into a functional cellular response, such as altered RNA stability or translation. ijbs.comfrontiersin.orgoup.commdpi.com

Modified nucleosides like N,N-dimethyl-2'-O-methyladenosine are pivotal in mediating the intricate dance between RNA and RNA-binding proteins (RBPs). nih.gov These interactions are fundamental to the post-transcriptional control of gene expression. nih.gov The presence of a methyl group on adenosine (B11128) can either directly recruit or repel specific RBPs, or it can alter the local RNA structure, indirectly influencing protein binding. gonzaga.edu

Proteins containing the YT521-B homology (YTH) domain were the first identified "readers" of the m⁶A mark. frontiersin.orgoup.com This family includes proteins like YTHDF1, YTHDF2, and YTHDF3, which recognize and bind to m⁶A-containing RNAs, thereby dictating their fate. oup.commdpi.com For instance, YTHDF2 is known to promote the degradation of its target mRNAs. oup.comoup.com

Beyond the YTH domain family, other proteins, such as heterogeneous nuclear ribonucleoproteins (HNRNPs) and insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs), also act as m⁶A readers. frontiersin.orgmdpi.com For example, HNRNPA2B1 has been shown to be involved in the processing of primary microRNAs in an m⁶A-dependent manner. mdpi.com Interestingly, some studies suggest that for certain proteins like HNRNPA2/B1, the m⁶A mark may induce an unfolding of the RNA, granting the protein access to its binding site rather than being directly recognized. nih.govsci-hub.se

The interplay between m⁶A modifications and RBPs is complex and context-dependent. A single m⁶A site can be recognized by different reader proteins, leading to diverse functional outcomes. biorxiv.org This complexity underscores the importance of using molecular probes like N,N-dimethyl-2'-O-methyladenosine and its analogs to dissect these specific interactions and unravel the regulatory networks they govern. nih.gov

Pharmacological Tools for Adenosine Receptor Research

Analogs of N,N-dimethyl-2'-O-methyladenosine have proven to be invaluable pharmacological tools for studying adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes. nih.gov These synthetic compounds have enabled the development of selective ligands that can probe the function of individual AR subtypes. nih.gov

The four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) represent important therapeutic targets for a variety of diseases. nih.gov The development of subtype-selective agonists and antagonists is therefore a major focus of medicinal chemistry. nih.gov N⁶-substituted adenosine analogs have been instrumental in this endeavor.

For example, N⁶-substitution on 9-methyladenine (B15306) can significantly increase its potency at A₁ receptors while having a lesser effect or even decreasing potency at A₂ receptors. nih.gov This differential effect allows for the design of A₁-selective antagonists. nih.gov Specifically, N⁶-cyclopentyl-9-methyladenine is a potent and selective A₁ antagonist. nih.gov The stereochemistry of the N⁶-substituent is also critical, as demonstrated by the N⁶-R- and N⁶-S-(1-phenyl-2-propyl)-9-methyladenines, which exhibit stereoselectivity at both A₁ and A₂ receptors. nih.gov

Recent research has also identified N⁶-methyladenosine (m⁶A) itself as an endogenous ligand for the human A₃ adenosine receptor, exhibiting higher affinity than unmodified adenosine. merckmillipore.com This discovery opens up new avenues for understanding the physiological regulation of this receptor subtype.

Examples of N⁶-Substituted Adenosine Analogs and Their Receptor Selectivity
CompoundReceptor SelectivityActivity
N⁶-Cyclopentyl-9-methyladenineA₁ selectiveAntagonist nih.gov
9-MethyladenineA₂ selectiveAntagonist nih.gov
N⁶-methyladenosine (m⁶A)A₃ selectiveAgonist merckmillipore.com

Fluorescently labeled ligands have become indispensable tools in drug discovery and receptor research, offering a safer and more versatile alternative to radioligands. nih.gov These probes allow for the real-time visualization of receptor binding, trafficking, and localization in living cells. nih.gov

For instance, a fluorescent antagonist for the A₂ₑR has been developed based on the selective xanthine-based ligand PSB-603. nih.gov By conjugating this ligand to a BODIPY fluorophore, researchers have created a probe that can be used to selectively label A₂ₑRs on human macrophages. nih.gov Similarly, fluorescent antagonists for the A₂ₐR have been synthesized, allowing for the clear visualization of receptor localization through confocal imaging and the measurement of ligand binding affinities using techniques like NanoBRET. researchgate.net These tools are crucial for understanding the role of adenosine receptors in various cell types and disease states.

Synthetic Intermediates in Nucleic Acid Chemistry

N,N-dimethyl-2'-O-methyladenosine and its protected derivatives are key intermediates in the chemical synthesis of modified oligonucleotides. broadpharm.combroadpharm.com The ability to incorporate these modified nucleosides into RNA strands at specific positions is essential for a wide range of research applications, from biophysical studies to the development of RNA-based therapeutics.

The most common method for synthesizing oligonucleotides is the phosphoramidite (B1245037) method, which utilizes building blocks called phosphoramidites. nih.govnih.govumich.edu These are nucleosides that have been modified with protecting groups on the 5'-hydroxyl and the exocyclic amine, and a reactive phosphoramidite group on the 3'-hydroxyl. nih.govnih.govumich.edu

For the synthesis of RNA containing 2'-O-methyl modifications, 2'-O-methyl ribonucleoside phosphoramidites are used. broadpharm.combroadpharm.comglenresearch.com Specifically, 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-N⁶-methyladenosine 3'-CED phosphoramidite is a commercially available reagent used to incorporate N⁶,2'-O-dimethyladenosine into synthetic RNA. broadpharm.com The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the cyanoethyl (CE) group protects the phosphoramidite. biosynth.comresearchgate.net

The synthesis of these specialized phosphoramidites can be complex. nih.govnih.govumich.edunih.govoup.com However, new methods are continually being developed to streamline the process. nih.gov For example, a one-step procedure for modifying the N⁶-amino group of commercially available adenosine phosphoramidites has been reported, allowing for the efficient synthesis of a variety of N⁶-modified adenosine phosphoramidites. nih.gov These advances in synthetic chemistry are critical for expanding the toolbox of modified oligonucleotides available to researchers.

Engineering Modified RNA for Functional and Structural Studies

The precise regulation of gene expression is fundamental to cellular function, and this regulation occurs at multiple levels, including post-transcriptional modifications of RNA. Analogs of N,N-dimethyl-2'-O-methyladenosine, such as N6-methyladenosine (m6A), are the most abundant internal modifications in eukaryotic messenger RNA (mRNA) and play a critical role in modulating RNA function. nih.gov Scientists engineer RNA molecules by incorporating these modifications to investigate their impact on RNA structure, stability, and interactions with other molecules.

The presence of an m6A modification can alter the secondary structure of an RNA molecule. nih.gov This structural change can, in turn, influence the binding of specific RNA-binding proteins (RBPs). This mechanism, sometimes called the "m6A-switch," facilitates or inhibits the interaction of proteins that regulate mRNA processing and fate. oup.com For example, the binding of proteins like human antigen R (HuR) can be affected by the presence of m6A, which has downstream effects on RNA splicing and stability. researchgate.net

The functional outcomes of these modifications are mediated by a group of proteins known as "readers," which specifically recognize and bind to the m6A mark. These reader proteins belong to families such as the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) and heterogeneous nuclear ribonucleoproteins (HNRNPs). oup.comnih.gov By recognizing the m6A site, these proteins can direct the modified RNA towards different cellular pathways, including splicing, nuclear export, localization, translation, and degradation. nih.govnih.gov For instance, YTHDF2 is known to direct m6A-containing mRNA towards degradation, while YTHDF1 and YTHDF3 can work together to facilitate translation. nih.gov In the nucleus, other readers like HNRNPA2B1 can regulate alternative splicing and the processing of microRNAs. oup.comnih.gov

By synthetically incorporating N,N-dimethyl-2'-O-methyladenosine or its analogs into RNA sequences, researchers can conduct detailed functional and structural studies. These engineered RNAs are used in in vitro and cell-based assays to map protein binding sites, determine the structural consequences of modifications, and elucidate how these marks contribute to the regulation of gene expression.

Reader Protein Family Cellular Location Primary Function Associated with m6A-Modified RNA
YTHDF1 CytoplasmPromotes translation of m6A-mRNAs.
YTHDF2 CytoplasmMediates mRNA degradation.
YTHDF3 CytoplasmFacilitates translation and affects mRNA decay in synergy with YTHDF1/2. nih.gov
YTHDC1 NucleusRegulates splicing and mediates nuclear export.
HNRNPA2B1 NucleusInfluences alternative splicing and primary microRNA processing. oup.comnih.gov
HNRNPC / HNRNPG NucleusAffects mRNA abundance and splicing, binding facilitated by m6A-induced structural changes. oup.com

Locked Nucleic Acid (LNA) Modifications for Enhanced Hybridization Properties

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid engineering, creating synthetic RNA analogs with superior hybridization properties. taylorandfrancis.com LNA nucleotides are characterized by a chemical modification to the ribose sugar moiety where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon atoms. taylorandfrancis.comnih.gov This bridge "locks" the ribose into a rigid 3'-endo (North) conformation, which is the ideal structure for forming A-form nucleic acid duplexes. taylorandfrancis.com

This structural constraint has profound effects on the properties of oligonucleotides containing LNA monomers. The pre-organization of the sugar conformation reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity for complementary DNA and RNA targets. nih.gov This enhanced affinity is reflected in a notable increase in the thermal stability (melting temperature, Tm) of the resulting duplexes; the incorporation of even a single LNA base can increase the Tm by 2–10 °C. mdpi.com

The key advantages of using LNA modifications in research applications include:

High Binding Affinity: LNAs exhibit unprecedented binding strength towards their complementary sequences, allowing for the use of shorter probes and primers. taylorandfrancis.com

Increased Thermal Stability: The higher melting temperature of LNA-containing duplexes provides greater stability and specificity in hybridization-based assays. taylorandfrancis.com

Nuclease Resistance: The chemical modification provides resistance to degradation by nucleases found in physiological conditions, increasing the in-vivo and in-vitro stability of the oligonucleotide. taylorandfrancis.com

Improved Mismatch Discrimination: LNA-modified oligonucleotides show excellent specificity, effectively distinguishing between perfectly matched and mismatched target sequences. taylorandfrancis.com

These properties make LNA-modified oligonucleotides valuable tools for various research applications, including antisense therapy, diagnostics, and studies of RNA function. Miravirsen, an LNA-modified antisense oligonucleotide targeting miR-122, is an example of this technology's application, demonstrating high binding affinity and nuclease resistance in a clinical setting. taylorandfrancis.com

Property Description Advantage in Research Applications
Chemical Structure Methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose. taylorandfrancis.comLocks the sugar in a conformation ideal for binding. nih.gov
Binding Affinity Significantly increased affinity for complementary RNA and DNA targets. taylorandfrancis.comAllows for shorter, more potent oligonucleotides.
Thermal Stability (Tm) Substantially higher melting temperature compared to unmodified duplexes. mdpi.comEnhances specificity and performance under stringent conditions.
Nuclease Resistance Increased stability against enzymatic degradation. taylorandfrancis.comLonger half-life in biological systems.
Specificity Superior discrimination between matched and mismatched targets. taylorandfrancis.comHigher accuracy in detection and targeting.

Research Models for Disease Pathophysiology (excluding human clinical trials)

In Vitro and In Vivo Systems to Study the Role of Adenosine Modifications in Disease Mechanisms

The study of adenosine modifications, particularly N6-methyladenosine (m6A), in disease pathophysiology relies heavily on in vitro (cell-based) and in vivo (animal) models. These systems allow researchers to manipulate the expression of the "writer," "eraser," and "reader" proteins that regulate RNA methylation, thereby uncovering the causal roles of these modifications in various diseases.

The role of adenosine modifications extends beyond oncology. In the context of cardiovascular disease, in vivo models have been crucial. For example, Adar2 knockout mice, rescued from embryonic lethality, showed downregulation of multiple heart-related miRNAs, pointing to the importance of adenosine deamination in cardiac development and function. nih.gov Overexpression of the m6A writer protein METTL3 was reported to increase angiogenesis in mouse models of myocardial infarction and hindlimb ischemia. nih.gov These findings highlight the complex and sometimes contradictory roles that m6A can play in different biological contexts, underscoring the importance of specific research models to dissect these mechanisms. nih.gov

These research models allow for detailed mechanistic studies, such as identifying the specific RNA transcripts that are targeted by adenosine modifications and determining how these changes in methylation status alter gene expression programs to drive disease progression.

Disease Model System Type Key Protein Manipulated Observed Phenotype/Finding Reference
GlioblastomaCell lines / Animal modelsALKBH5 (demethylase)Targeting ALKBH5 shows potential therapeutic benefit. oup.com
Hepatocellular Carcinoma (HCC)Cell linesMETTL14 (methyltransferase)Downregulation enhanced metastatic capacity via altered miRNA processing. oup.com
Non-Small Cell Lung CancerIn vitro (LUAD cells)ALKBH5 (demethylase)Decreased m6A in FOXM1 mRNA, increasing FOXM1 protein and promoting cell proliferation. mdpi.com
Acute Myeloid Leukemia (AML)In vitroFTO (demethylase)FTO acts as an oncogene by regulating target gene expression. nih.gov
Cardiovascular DiseaseIn vivo (mouse model)METTL3 (methyltransferase)Overexpression increased angiogenesis following myocardial infarction. nih.gov
Cardiovascular DevelopmentIn vivo (Adar2 knockout mice)ADAR2 (deaminase)Downregulation of multiple heart-related miRNAs. nih.gov

Concluding Remarks and Future Research Perspectives on N,n Dimethyl 2 O Methyladenosine

Unraveling the Full Scope of m6Am Biological Functions

A primary frontier in epitranscriptomics is the complete elucidation of the biological roles of m6Am. Current research has implicated this modification in several key aspects of RNA metabolism, yet the findings are not always in consensus.

Key Research Findings on m6Am Function:

Biological Process Observed Effect of m6Am Key Findings and Controversies
mRNA Stability Conflicting ReportsSome studies suggest m6Am enhances mRNA stability by protecting against decapping enzymes like DCP2. Conversely, other reports indicate that m6Am does not significantly affect mRNA stability, or that its removal by FTO leads to destabilization.
mRNA Translation Conflicting ReportsEvidence exists for both enhancement and repression of translation. Some studies show that mRNAs starting with m6Am have higher protein expression levels, while others, using different cellular systems, report that cap m6Am suppresses translation efficiency.
pre-mRNA Splicing Regulatory Rolem6Am is found internally in U2 snRNA, a key component of the spliceosome. Altering m6Am levels in snRNAs has been shown to affect alternative splicing patterns, suggesting a critical role in the regulation of gene expression at the splicing level.
Cellular Stress Response Implicated in ResponseCellular m6Am levels have been observed to increase under stress conditions like heat shock, suggesting a role in the cellular stress response pathway.
Metabolic Regulation Link to ObesityThe eraser enzyme FTO is strongly linked to obesity. Dynamic changes in m6Am levels have been observed in the livers of obese mice, with m6Am-modified genes being highly enriched in metabolic processes.
Cardiovascular Development Essential for DevelopmentThe FTO enzyme is crucial for normal cardiovascular development, and its loss is associated with heart defects. This points to an important, albeit indirect, role for m6Am regulation in cardiac biology.

Future research must focus on resolving the current discrepancies in the reported functions of m6Am, particularly concerning mRNA stability and translation. These conflicting results may arise from the use of different cell lines, experimental systems, or yet-to-be-identified context-dependent factors and "reader" proteins that interpret the m6Am mark. Identifying specific m6Am reader proteins, which would mediate its downstream effects, remains a critical unanswered question in the field.

Innovations in Synthetic Accessibility of Modified Adenosines

Progress in understanding the function of m6Am is intrinsically linked to the ability to synthesize it and related modified nucleosides. Chemical synthesis allows for the creation of RNA molecules with precisely placed modifications, which are invaluable tools for biochemical and cellular studies. However, the synthesis of modified nucleosides like N,N-dimethyl-2'-O-methyladenosine presents significant challenges, such as the need for stereoselective control and the differentiation between multiple reactive hydroxyl groups on the ribose sugar.

Recent years have seen substantial innovations in this area. Methodologies for the de novo synthesis of sugar backbones have been developed, allowing for the pre-installation of modifications, which simplifies the creation of a variety of 2'-modified nucleosides with high precision. While direct, high-yield synthesis of N,N-dimethyl-2'-O-methyladenosine remains complex, methods for preparing its precursor, 2'-O-methyladenosine, have been refined. For instance, treating adenosine (B11128) with methyl iodide can produce 2'-O-methyladenosine, with N6-2'-O-dimethyladenosine (a related compound) being formed as a side product. Continued development of more efficient and scalable synthetic routes is essential. These advancements will not only facilitate research by providing a reliable supply of m6Am but also enable the synthesis of novel analogues that can be used as chemical probes to explore its biological pathways.

Advancements in High-Resolution Mapping and Quantification Methods for Epitranscriptomics

A significant challenge in the study of m6Am has been distinguishing it from the much more abundant internal N6-methyladenosine (m6A) modification, as they are recognized by the same antibodies. Early methods for mapping m6A, such as MeRIP-Seq, could only localize the modification to a region of 100-200 nucleotides, making it impossible to pinpoint the exact modified base or differentiate cap-adjacent m6Am from internal m6A.

The development of new, high-resolution mapping techniques has been transformative for the field. These methods provide single-nucleotide resolution, allowing for the precise identification and quantification of m6Am across the transcriptome.

Comparison of High-Resolution m6Am Mapping Methods:

Method Principle Resolution Key Advantage
miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) UV cross-linking of an anti-m6A antibody to RNA induces specific mutations (e.g., C→T transitions) or reverse transcription truncations at the modification site.Single NucleotideCan simultaneously map both m6A and m6Am residues based on their characteristic locations and mutational signatures.
m6Am-Exo-Seq Employs a 5'→3' exonuclease to degrade uncapped RNAs, enriching for capped 5'-end fragments. These fragments are then immunoprecipitated with an anti-m6A antibody and sequenced.Single NucleotideSpecifically designed to map m6Am at the 5' cap, effectively separating it from internal m6A sites.
m6ACE-Seq (m6A-crosslinking-exonuclease-sequencing) A method similar to m6Am-Exo-Seq that allows for the detection of both m6Am and m6A modifications.Single NucleotideProvides a comprehensive map of both m6A and m6Am modifications.
PA-m6A-seq (Photo-crosslinking-assisted m6A sequencing) Utilizes photo-crosslinking to create a covalent bond between the antibody and the RNA, allowing for more stringent washing and precise localization after RNase digestion.High (near base resolution)Improves the resolution of standard m6A-seq methods significantly.

These advanced techniques are crucial for generating accurate transcriptome-wide maps of m6Am. Future innovations will likely focus on improving the quantitative accuracy of these methods, reducing the amount of input material required, and developing computational tools for more robust data analysis, which will be vital for understanding how m6Am patterns change in different physiological and pathological states.

Potential for Development of Novel Research Tools and Probes

The ability to synthesize N,N-dimethyl-2'-O-methyladenosine and understand its metabolic pathway opens the door to creating novel chemical tools and probes. These tools are essential for dissecting the functional consequences of this modification with high precision.

Site-Specific RNA Probes: With improved synthetic accessibility, researchers can construct RNA probes containing m6Am at specific, defined locations. These probes can be used in vitro and in vivo to definitively answer questions about the impact of m6Am on interactions with ribosomes, decapping enzymes, and potential reader proteins. This will be instrumental in resolving the conflicting data on its role in translation and stability.

Inhibitors of Writer and Eraser Enzymes: The development of small-molecule inhibitors that specifically target the writer enzyme PCIF1 or the eraser enzyme FTO is a promising avenue. Such inhibitors would serve as powerful research tools, allowing for the acute manipulation of m6Am levels in cells and organisms. This would enable researchers to study the direct consequences of m6Am dysregulation in a controlled manner, complementing genetic knockout studies.

Affinity Probes: Chemically modified m6Am analogues could be developed into affinity probes to capture and identify the elusive m6Am reader proteins. Identifying these readers is a critical next step, as they are the effector proteins that translate the chemical mark into a biological function.

Contributions to Understanding Fundamental Biological Processes beyond RNA Regulation

While the immediate functions of m6Am relate to RNA metabolism, research into this modification is providing profound insights into broader biological processes and human disease. The study of epitranscriptomics, and m6Am within it, is not confined to the world of RNA but extends to organismal physiology and pathology.

The link between the m6Am eraser FTO and the human phenotype for obesity and metabolic disease is one of the clearest examples. Investigating how FTO and m6Am dynamics regulate the expression of metabolic genes provides a new framework for understanding energy homeostasis. Similarly, the discovery of m6Am's role in splicing regulation and its links to cardiovascular development highlight how a single nucleotide modification can influence complex developmental programs.

Future research in this area will likely continue to uncover connections between m6Am and other fundamental processes, such as immune responses, neurological function, and tumorigenesis. By studying the intricate ways in which the epitranscriptome is regulated and how it, in turn, fine-tunes gene expression, we gain a more complete picture of the complex molecular events that govern cell fate, development, and disease.

Q & A

Basic Research Questions

Q. What are the key structural features of adenosine, N,N-dimethyl-2'-O-methyl-, and how do they influence its biochemical interactions?

  • Methodological Answer : The compound features a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-methylation) and dimethylation at the N6 position of the adenine base. These modifications enhance RNA stability by reducing nuclease susceptibility and altering base-pairing dynamics. Structural validation can be performed using cryo-EM and molecular dynamics (MD) simulations with force fields adapted for methylated residues (e.g., RNA-OL3). Scoring metrics like Sc_MapVal and SC_FallOff quantify methylation efficacy in cryo-EM maps .

Q. How is adenosine, N,N-dimethyl-2'-O-methyl- detected and quantified in biological samples?

  • Methodological Answer : Liquid chromatography coupled with mass spectrometry (LC-MS) is standard for detection. For enhanced specificity, pH-responsive covalent organic frameworks (COFs) can selectively extract methylated nucleosides from complex matrices like urine. Validation involves isotopic labeling and tandem MS to confirm fragmentation patterns (e.g., characteristic chlorine isotopic signatures in related compounds) .

Q. What is the role of 2'-O-methyl modifications in oligonucleotide synthesis?

  • Methodological Answer : 2'-O-methyl groups confer nuclease resistance and reduce off-target effects in siRNA and antisense oligonucleotides. Phosphoramidite chemistry (e.g., 2'-OMe-Bz-A CEP) enables site-specific incorporation during solid-phase synthesis. Post-synthesis analysis includes MALDI-TOF MS and thermal denaturation assays to verify hybridization stability .

Advanced Research Questions

Q. How can researchers design experiments to study the impact of N,N-dimethyl-2'-O-methyl-adenosine on ribosomal RNA folding?

  • Methodological Answer : Use yeast knockout strains (e.g., rpS21/eS21-depleted mutants) to assess rRNA processing via northern blotting. Cryo-EM of ribosomal subunits (e.g., Enp1-TAP purified particles) combined with MD simulations in ChimeraX (Isolde plugin) can model methylation effects on rRNA tertiary structure. Map scoring (e.g., Sc_MapVal) quantifies methyl group occupancy .

Q. How do structural data resolve contradictions in methylation site occupancy across different ribosomal precursors?

  • Methodological Answer : Multi-particle cryo-EM sorting (e.g., RELION) distinguishes conformational heterogeneity. Comparative analysis of pre-rRNA complexes (e.g., Enp1TAP_A vs. Enp1TAP-S21_A) identifies methylation variability. Statistical validation involves bootstrapping and local resolution filtering to minimize false-positive assignments in low-density regions .

Q. What strategies optimize dual-target ligands incorporating N,N-dimethyl-2'-O-methyl-adenosine for therapeutic applications?

  • Methodological Answer : Bivalent ligands linking methylated nucleosides to pharmacophores (e.g., μ-opioid receptor agonists) require structure-activity relationship (SAR) studies. Variations in linker length, stereochemistry, and methylation patterns are screened via SPR binding assays and in vivo efficacy models (e.g., analgesia vs. addiction liability) .

Q. How can chemical modifications enhance the nuclease resistance of 2'-O-methylated RNAs in gene therapy?

  • Methodological Answer : Combine 2'-O-methylation with phosphorothioate backbone linkages. Validate stability using serum nuclease assays (e.g., incubation with fetal bovine serum at 37°C) and PAGE analysis. In vivo biodistribution studies with fluorescently tagged oligonucleotides quantify tissue retention .

Q. What methods address challenges in synthesizing N,N-dimethyl-2'-O-methyl-adenosine derivatives with high regioselectivity?

  • Methodological Answer : Use transient protection strategies (e.g., TPDS-Cl₂ for ribose hydroxyls) to direct dimethylation at N6. Post-synthetic modifications via allyl-SnBu₃ radical reactions or OsO₄-mediated dihydroxylation ensure regiocontrol. Purity is confirmed by HPLC-UV and 2D-NMR (e.g., NOESY for sugar puckering) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.